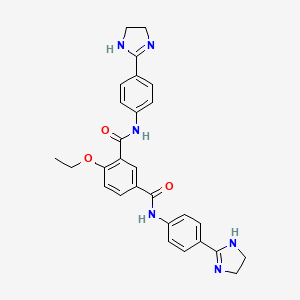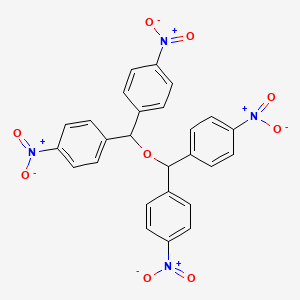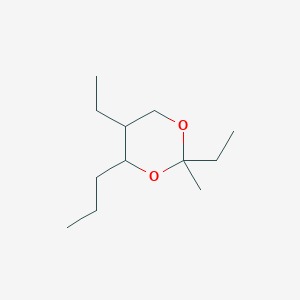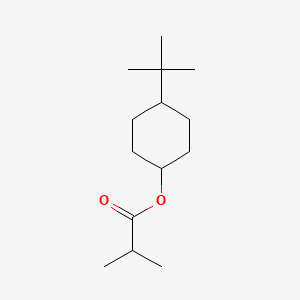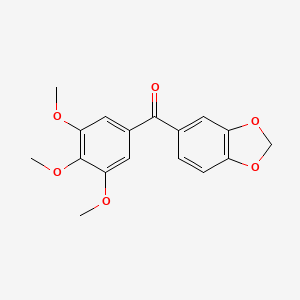
1,3-Benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a 3,4,5-trimethoxybenzoyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,3-benzodioxole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Common bases used in this reaction include pyridine or triethylamine.
Industrial Production Methods
On an industrial scale, the production of 3,4,5-trimethoxybenzoyl chloride, a key intermediate, can be achieved through the bromination of p-cresol followed by nucleophilic substitution with sodium methoxide . The resulting product is then reacted with 1,3-benzodioxole under controlled conditions to yield 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole.
化学反応の分析
Types of Reactions
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it has been shown to inhibit the growth of tumor cell lines by interfering with microtubule dynamics .
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzoic acid: This compound is structurally similar and also contains the trimethoxybenzene moiety.
3,4,5-Trimethoxybenzaldehyde: Another related compound with similar functional groups.
3,4,5-Trimethoxybenzyl alcohol: Shares the trimethoxybenzene structure but differs in the functional group attached.
Uniqueness
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the 3,4,5-trimethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6327-54-4 |
|---|---|
分子式 |
C17H16O6 |
分子量 |
316.30 g/mol |
IUPAC名 |
1,3-benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O6/c1-19-14-7-11(8-15(20-2)17(14)21-3)16(18)10-4-5-12-13(6-10)23-9-22-12/h4-8H,9H2,1-3H3 |
InChIキー |
OIUSXYOSZDCLLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)

![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)


